2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid
Description
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a 2-methyl-2,3-dihydrobenzofuran substituent at the quinoline C2 position. This compound belongs to a broader class of 2-aryl-quinoline-4-carboxylic acids, which are synthesized via methods such as the Pfitzinger reaction (). Analytical characterization of such compounds typically employs IR, NMR (¹H and ¹³C), and MS ().
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHXYVGXFLZVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method is the enantioselective reduction of homobenzylic ketones using a chiral spiroborate ester catalyst . This step is followed by the cyclization of the intermediate to form the benzofuran ring. The quinoline moiety is then introduced through a series of condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and efficient reaction conditions to minimize waste and reduce production costs. The process may also involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Various substituents can be introduced at different positions on the benzofuran or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully saturated benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzofuro[3,2-c]quinoline derivatives, including 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid, as promising antileukemia agents. The compound exhibits selective cytotoxicity against leukemia cell lines, demonstrating significant activity while sparing normal cells. For instance:
- In Vitro Studies : Compounds derived from this scaffold showed IC50 values as low as 0.12 µM against the MV-4-11 acute myelocytic leukemia cell line, indicating potent antileukemia properties .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 2e | 0.12 | 79.5 |
| 2q | 0.24 | Not specified |
Synthesis of Derivatives
The compound serves as a starting material for synthesizing various derivatives with modified functional groups, which can enhance biological activity or selectivity against specific cancer types. The synthetic pathways often involve metal-free conditions, making them environmentally friendly and efficient .
Potential in Other Therapeutic Areas
Beyond oncology, derivatives of this compound are being explored for their potential in treating other diseases due to their ability to modulate biological pathways effectively. The structural diversity allows for targeting various cellular mechanisms, which could lead to new treatments for inflammatory diseases and infections.
Case Study 1: Antileukemia Activity
In a study conducted on several benzofuro[3,2-c]quinoline derivatives, it was found that modifications at specific positions on the benzofuran ring significantly affected the anticancer activity. For example, the presence of a hydroxyl group at the C5 position was critical for maintaining high activity levels against leukemia cells .
Case Study 2: Selectivity Testing
Selectivity tests conducted on peripheral blood mononuclear cells indicated that compounds derived from this scaffold exhibited significantly lower toxicity compared to their effects on cancer cells. This selectivity is crucial for developing safer therapeutic agents that minimize side effects associated with traditional chemotherapy .
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit lipid peroxidation and exhibit antioxidant properties . The quinoline component may interact with DNA or enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Key Structural Differences :
- Target Compound: 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid contains a fused bicyclic dihydrobenzofuran group.
- Analogues: Simple Aryl Substituents: Compounds like 2-(4-bromophenyl)quinoline-4-carboxylic acid () or 2-(4-methoxyphenyl)quinoline-4-carboxylic acid () lack the fused bicyclic system, featuring planar aryl groups instead. Substituted Benzofurans: Derivatives such as 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid () retain an aryl group but with alkoxy substituents rather than a methyl-dihydrobenzofuran.
Analytical Characterization
Spectroscopic Features :
- IR Spectroscopy : The target compound’s dihydrobenzofuran moiety likely exhibits C-H stretching vibrations (~2800–3000 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹). In contrast, methoxy-substituted analogues (e.g., 1c in ) show strong C-O-C stretches near 1250 cm⁻¹.
- NMR: ¹H NMR: The dihydrobenzofuran’s methyl group (CH₃) appears as a singlet (~δ 1.5–2.0 ppm), while its non-aromatic protons (CH₂) resonate as multiplets (~δ 3.0–4.0 ppm). Chloro-substituted analogues (e.g., 1f in ) display deshielded aromatic protons near δ 7.5–8.5 ppm. ¹³C NMR: The quinoline C4-carboxylic acid carbon typically appears at ~δ 165–170 ppm. Substituents like dimethylamino (1e in ) induce upfield shifts due to electron-donating effects, whereas electron-withdrawing groups (e.g., Cl in 1f) cause downfield shifts .
Physicochemical and Functional Properties
- Reactivity: The fused bicyclic system could sterically hinder electrophilic substitution at the quinoline core, contrasting with more reactive planar aryl analogues.
Biological Activity
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid, also known by its CAS number 1144449-85-3, is a compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
Chemical Structure
The compound features a quinoline core fused with a benzofuran moiety, which is known to enhance its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzofuran derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Antimicrobial Activity
The compound has shown moderate to good antimicrobial activity against various bacterial strains.
Antibacterial Properties
- Minimum Inhibitory Concentration (MIC) :
- Antifungal Activity :
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Anticancer | A549, MDA-MB-231 | 3.35 – 16.79 μM |
| Antibacterial | S. aureus, E. coli | 4.69 – 22.9 µM |
| Antifungal | C. albicans | Effective at < 100 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid?
- Methodology : The compound is synthesized via condensation reactions using precursors such as 2-acetyl benzofuran and isatin under acidic conditions. Subsequent functionalization of the carboxylic acid group involves esterification (e.g., with methanol) and hydrazide formation (using hydrazine hydrate) for further derivatization .
- Key Considerations : Reaction optimization includes pH control, solvent selection (e.g., ethanol or DMF), and temperature (typically 60–80°C). Purity is confirmed via TLC and recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR (for aromatic protons and substituent analysis), IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry (for molecular ion verification) .
- Elemental Analysis : Validates empirical formula (e.g., C₂₃H₁₅F₂NO₂ in related analogs) .
- Data Interpretation : Discrepancies between theoretical and observed spectral data (e.g., downfield shifts in NMR due to electron-withdrawing groups) require careful assignment .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Emergency measures include flushing eyes/skin with water for 15+ minutes and medical consultation for ingestion .
- Storage : Store in airtight containers in dry, cool environments to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzofuran or quinoline rings) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., halogens) on the quinoline ring enhance activity against Mycobacterium tuberculosis .
- Benzofuran Modifications : Methyl or methoxy groups at the 2-position improve lipophilicity and membrane permeability .
- Methodology : Analog synthesis followed by in vitro MIC assays and molecular docking (e.g., with enoyl-ACP reductase for antitubercular activity) .
Q. What computational approaches are used to predict the pharmacokinetic and toxicity profiles of derivatives?
- ADMET Studies :
- Tools : SwissADME, ProTox-II for predicting solubility, bioavailability, and hepatotoxicity .
- Key Findings : Carboxylic acid derivatives generally exhibit low BBB permeability but moderate CYP450 inhibition, necessitating prodrug strategies .
- Validation : Correlate in silico predictions with in vitro cytotoxicity assays (e.g., HepG2 cell lines) .
Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Co-crystallization with adamantane derivatives improves lattice stability .
- Data Collection : Synchrotron radiation for high-resolution structures; refine using SHELXL .
Q. How are reaction intermediates monitored in multi-step syntheses?
- Analytical Workflow :
- Real-Time Monitoring : HPLC-MS tracks intermediates (e.g., methyl ester formation) .
- Isolation : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates pure intermediates for spectroscopic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
